molecular formula C7H4IN5 B1375683 5-Azido-3-iodo-1H-indazole CAS No. 876365-97-8

5-Azido-3-iodo-1H-indazole

Cat. No. B1375683
M. Wt: 285.04 g/mol
InChI Key: HDDIZZPPRZXNGM-UHFFFAOYSA-N
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Description

5-Azido-3-iodo-1H-indazole is a compound that belongs to the class of indazoles . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazoles can be synthesized through various methods. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer .


Chemical Reactions Analysis

The reactions of indazoles can be influenced by the presence of substituents on the indazole ring. For instance, a hydrogen bond can form between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .

Scientific Research Applications

  • Synthesis of Indazoles

    • Field : Organic Chemistry
    • Application : Indazoles are synthesized using various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • Method : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .
  • C-3 Functionalization of 1H-Indazole

    • Field : Medicinal Chemistry
    • Application : The C-3 functionalization of 1H-indazole produces a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
    • Method : This process involves the Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
    • Results : The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .
  • C-3 Vinylation of Unprotected 3-Iodoindazoles

    • Field : Organic Chemistry
    • Application : The C-3 vinylation of unprotected 3-iodoindazoles can be used to synthesize C-5 substituted 3-vinylindazole derivatives .
    • Method : This process is carried out under microwave irradiation .
    • Results : Ten C-5 substituted 3-vinylindazole derivatives, nine of them novel, were synthesized through this method, which proceeds in moderate to excellent yields starting from C-5 substituted 3-iodoindazole derivatives .
  • Synthesis of NH-1,2,3-triazoles

    • Field : Organic Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Method : The synthesis involves condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine, selective activation of the oxime group in o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine, and intramolecular electrophilic amination of 2-aminophenyl ketoximes .
    • Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .
  • Synthesis of 2H-1,2,3-Triazoles

    • Field : Organic Chemistry
    • Application : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Method : The synthesis involves Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
    • Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .
  • Synthesis of 1H- and 2H-indazoles
    • Field : Organic Chemistry
    • Application : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
    • Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic methods for indazole derivatives and exploring their potential applications in medicine.

properties

IUPAC Name

5-azido-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDIZZPPRZXNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743703
Record name 5-Azido-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-3-iodo-1H-indazole

CAS RN

876365-97-8
Record name 5-Azido-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-azido-3-iodo-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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